INCB13739

Type 2 Diabetes HbA1c Reduction Insulin Resistance

INCB13739 is a clinical-grade 11β-HSD1 inhibitor for translational metabolic research requiring validated Phase II efficacy data. Unlike other class inhibitors that failed to show glycemic benefit, INCB13739 demonstrated significant HbA1c (−0.6%), FPG (−24 mg/dL), and HOMA-IR (−24%) reductions vs placebo. Its >1000-fold selectivity over 11β-HSD2 and sustained adipose tissue inhibition (>90% for 24h) provide a clean, reliable tool for interrogating 11β-HSD1 biology without mineralocorticoid confounds or HPA axis disruption. Procure based on evidence, not class.

Molecular Formula C28H25N3O4
Molecular Weight 467.5 g/mol
CAS No. 869974-19-6
Cat. No. B10826516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB13739
CAS869974-19-6
Molecular FormulaC28H25N3O4
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C3(CC3)C(=O)N4CCC5(C4)C6=CC=CC=C6C(=O)O5
InChIInChI=1S/C28H25N3O4/c1-29-24(32)23-11-8-19(16-30-23)18-6-9-20(10-7-18)27(12-13-27)26(34)31-15-14-28(17-31)22-5-3-2-4-21(22)25(33)35-28/h2-11,16H,12-15,17H2,1H3,(H,29,32)/t28-/m0/s1
InChIKeyBDQCDIWFPIDPQU-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INCB13739 (CAS 869974-19-6): Baseline Profile of a Clinically Advanced 11β-HSD1 Inhibitor for Metabolic Research


INCB13739 is a nonsteroidal, orally bioavailable small molecule that functions as a potent and tissue-specific inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1; HSD11B1) [1]. Developed as a clinical candidate for type 2 diabetes mellitus (T2DM), it selectively blocks the intracellular conversion of inactive cortisone to active cortisol, thereby reducing local glucocorticoid amplification without disrupting systemic cortisol homeostasis [2]. Preclinical characterization establishes enzymatic IC50 values of 3.2 nM (recombinant 11β-HSD1) and 1.1 nM (human PBMC) [1], while demonstrating >1000-fold selectivity over the type 2 isozyme (11β-HSD2), mineralocorticoid receptor (MR), and glucocorticoid receptor (GR) [3].

INCB13739 (CAS 869974-19-6): Why Generic Substitution of 11β-HSD1 Inhibitors Is Not Scientifically Justified


Despite a shared nominal mechanism of action, 11β-HSD1 inhibitors exhibit divergent clinical outcomes that preclude interchangeable procurement. Whereas INCB13739 demonstrated statistically significant reductions in HbA1c (−0.6%), fasting plasma glucose (−24 mg/dL), and HOMA-IR (−24%) versus placebo in a 12-week Phase II trial [1], other clinical-stage 11β-HSD1 inhibitors have failed to replicate meaningful glycemic efficacy despite achieving near-complete target engagement. For example, BI 187004 showed no clinically relevant effects on glycemic parameters in T2DM patients after 28 days of dosing [2]. This divergence stems from key compound-specific properties—including isozyme selectivity margins, tissue distribution profiles, and susceptibility to pharmacodynamic tachyphylaxis—that cannot be assumed across the class. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

INCB13739 (CAS 869974-19-6): Quantitative Comparative Evidence for Scientific Selection


INCB13739 Clinical Glycemic Efficacy vs. Placebo and Class-Level Benchmarking

In a 12-week randomized, double-blind, placebo-controlled Phase II trial (NCT00698230) involving 302 T2DM patients inadequately controlled on metformin monotherapy (mean baseline HbA1c 8.3%), INCB13739 200 mg once daily produced a placebo-adjusted HbA1c reduction of −0.6% [1]. This translates to a clinically meaningful improvement in glycemic control, contrasting with BI 187004 which demonstrated no clinically relevant glycemic effects in a 28-day T2DM study despite achieving >90% 11β-HSD1 inhibition in adipose tissue [2]. Additionally, INCB13739 reduced HOMA-IR by −24% versus placebo [1], a magnitude of insulin sensitivity improvement not consistently observed across the 11β-HSD1 inhibitor class.

Type 2 Diabetes HbA1c Reduction Insulin Resistance

INCB13739 Isozyme Selectivity Profile vs. Other 11β-HSD1 Clinical Candidates

INCB13739 demonstrates >1000-fold selectivity for 11β-HSD1 over 11β-HSD2, as well as over mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) [1]. This selectivity margin is critical because 11β-HSD2 inhibition is contraindicated—it would lead to cortisol-mediated mineralocorticoid receptor activation, hypertension, and hypokalemia (the syndrome of apparent mineralocorticoid excess). In contrast, some earlier-generation 11β-HSD1 inhibitors such as carbenoxolone exhibit non-selective inhibition of both 11β-HSD1 and 11β-HSD2 (IC50 values of 6–10 µM and 1–2 µM, respectively, representing only ~3–5 fold selectivity) [2], limiting their utility in chronic metabolic studies.

Isozyme Selectivity 11β-HSD2 Off-Target Activity

INCB13739 Adipose Tissue Pharmacodynamics and Sustained Target Engagement

INCB13739 demonstrates sustained pharmacodynamic activity in adipose tissue—a key site of 11β-HSD1-mediated glucocorticoid amplification and insulin resistance. Following oral administration, INCB13739 achieves >90% inhibition of 11β-HSD1 activity in adipose tissue that is maintained for at least 24 hours post-dose [1]. This sustained tissue-level inhibition is mechanistically significant given that several structurally distinct 11β-HSD1 inhibitors have been reported to exhibit tachyphylaxis (waning pharmacodynamic response over time) specifically in adipose tissue, potentially limiting their clinical utility [2]. The persistent adipose tissue inhibition observed with INCB13739 correlates with its demonstrated improvements in insulin sensitivity (HOMA-IR reduction) in clinical studies.

Tissue Distribution Pharmacodynamics Adipose Tissue

INCB13739 Preclinical Pharmacokinetics: Oral Bioavailability Cross-Species

INCB13739 exhibits measurable oral bioavailability in both rodent and non-human primate species, supporting its translational relevance. Following oral administration (10 mg/kg), INCB13739 achieved an absolute oral bioavailability (F%) of 51 ± 15% in rats and 43% in cynomolgus monkeys [1]. Intravenous PK parameters in rats include a clearance (CL) of 1.0 ± 0.2 (L/h)/kg, volume of distribution at steady state (Vdss) of 1.6 ± 0.5 L/kg, and terminal half-life (t1/2) of 1.4 ± 0.2 hours [1]. These parameters compare favorably to other clinical 11β-HSD1 inhibitors: AMG 221, for example, required metabolite profiling to identify an equipotent metabolite with lower in vivo clearance to advance development [2].

Pharmacokinetics Oral Bioavailability Preclinical Development

INCB13739 Lipid Profile and Body Weight Effects: Metabolic Syndrome Parameters

Beyond glycemic endpoints, INCB13739 produced favorable changes in lipid parameters and body weight in T2DM patients. In hyperlipidemic patients, INCB13739 treatment significantly reduced total cholesterol, LDL cholesterol, and triglycerides [1]. Body weight decreased relative to placebo following INCB13739 therapy [1]. This multi-parameter metabolic improvement profile distinguishes INCB13739 from several other 11β-HSD1 clinical candidates. For instance, BI 187004 showed no clinically relevant effects on lipid parameters or body weight [2], while AZD4017 demonstrated lipid improvements primarily in prednisolone-treated subjects rather than in primary T2DM [3].

Dyslipidemia Body Weight Cardiometabolic Risk

INCB13739 HPA Axis Safety Profile: ACTH Elevation Without Cortisol Dysregulation

INCB13739 treatment resulted in a reversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH) that remained generally within the normal reference range [1]. Critically, basal cortisol homeostasis was unchanged, and no alterations in testosterone (in men) or free androgen index (in women) were observed [1]. This safety profile is mechanistically important because excessive HPA axis activation could limit chronic dosing. In contrast, some 11β-HSD1 inhibitors such as MK-0916 (Merck) demonstrated more pronounced HPA axis activation and associated adverse events that contributed to program discontinuation [2].

HPA Axis Cortisol Homeostasis Safety Pharmacology

INCB13739 (CAS 869974-19-6): Evidence-Backed Application Scenarios for Research and Procurement


Translational Diabetes Research Requiring Validated Clinical-Grade Tool Compound

INCB13739 is indicated for translational metabolic research programs seeking a clinical-grade 11β-HSD1 inhibitor with positive Phase II efficacy data. Unlike earlier tool compounds (e.g., carbenoxolone) that lack isozyme selectivity, INCB13739 offers >1000-fold selectivity for 11β-HSD1 over 11β-HSD2 [1], enabling clean interrogation of 11β-HSD1 biology without mineralocorticoid receptor confounds. Its demonstrated clinical efficacy in reducing HbA1c (−0.6%), FPG (−24 mg/dL), and HOMA-IR (−24%) versus placebo [2] provides a translational bridge between preclinical models and human pathophysiology.

Adipose Tissue-Specific Glucocorticoid Metabolism Studies

For investigations focused on adipose tissue as a primary site of 11β-HSD1-mediated insulin resistance, INCB13739 offers sustained pharmacodynamic activity in this compartment. Following oral administration, INCB13739 achieves >90% inhibition of adipose tissue 11β-HSD1 activity that persists for at least 24 hours post-dose [1]. This sustained tissue engagement is particularly relevant given literature reports of tachyphylaxis in adipose tissue with other 11β-HSD1 inhibitors [3], making INCB13739 a preferred tool for studies requiring prolonged adipose 11β-HSD1 inhibition.

Cardiometabolic Multi-Endpoint Studies in Diet-Induced Obesity Models

INCB13739 is appropriate for preclinical cardiometabolic studies requiring assessment of glycemic control, lipid profiles, and body weight as integrated endpoints. Clinical data demonstrate significant improvements across all three domains in hyperlipidemic T2DM patients [2]. Preclinical PK characterization in both rats and cynomolgus monkeys (oral F% = 51% and 43%, respectively) [1] supports dose selection and exposure-response modeling in rodent and non-human primate obesity models.

11β-HSD1 Mechanism-of-Action Studies with Minimal HPA Axis Confounding

For mechanistic studies requiring chronic 11β-HSD1 inhibition without significant HPA axis perturbation, INCB13739 provides a favorable safety margin. Clinical monitoring revealed only reversible, dose-dependent ACTH elevations within normal reference range, with no disruption of basal cortisol homeostasis or gonadal steroid levels [2]. This profile minimizes the risk that compensatory HPA activation will confound interpretation of metabolic or behavioral endpoints during extended dosing protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB13739

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.